molecular formula C15H21NO2 B12724745 L-Ethylphenidate CAS No. 852020-43-0

L-Ethylphenidate

Cat. No.: B12724745
CAS No.: 852020-43-0
M. Wt: 247.33 g/mol
InChI Key: AIVSIRYZIBXTMM-KBPBESRZSA-N
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Description

L-Ethylphenidate (l-EPH) is a transesterification metabolite formed when ethanol interacts with racemic methylphenidate (dl-MPH), a psychostimulant used to treat ADHD. Unlike its pharmacologically active d-isomer counterpart (d-MPH), l-EPH is primarily inactive at therapeutic doses . Its formation is mediated by carboxylesterase 1 (CES1), which enantioselectively transesterifies the inactive l-MPH isomer in the presence of ethanol . Plasma concentrations of l-EPH frequently exceed 1 ng/ml in humans under co-administration of dl-MPH and ethanol, though its pharmacological contribution remains minimal .

Properties

CAS No.

852020-43-0

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

ethyl (2S)-2-phenyl-2-[(2S)-piperidin-2-yl]acetate

InChI

InChI=1S/C15H21NO2/c1-2-18-15(17)14(12-8-4-3-5-9-12)13-10-6-7-11-16-13/h3-5,8-9,13-14,16H,2,6-7,10-11H2,1H3/t13-,14-/m0/s1

InChI Key

AIVSIRYZIBXTMM-KBPBESRZSA-N

Isomeric SMILES

CCOC(=O)[C@H]([C@@H]1CCCCN1)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C(C1CCCCN1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

L-Ethylphenidate can be synthesized through the transesterification of methylphenidate with ethanol. This process involves the hydrolysis of methylphenidate hydrochloride to ritalinic acid, which is then esterified with ethanolic hydrochloric acid to produce this compound . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

L-Ethylphenidate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium hydroxide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

D-Ethylphenidate (d-EPH)

  • Pharmacological Activity : Unlike l-EPH, d-EPH exhibits stimulant properties but is detected only in trace amounts (pg/ml range) in plasma, rarely exceeding 10% of l-EPH concentrations .
  • Metabolic Formation: Both ethylphenidate isomers arise from ethanol-MPH interactions, but d-EPH formation is negligible due to CES1’s preference for l-MPH as a substrate .
  • Clinical Relevance : The low abundance of d-EPH limits its role in therapeutic or adverse effects, though its presence underscores the enantioselectivity of CES1 .

Racemic Methylphenidate (dl-MPH)

  • Metabolic Interaction: Ethanol co-administration elevates plasma d-MPH concentrations by 25–40% due to competitive inhibition of CES1 by l-MPH, which is diverted to form l-EPH .
  • Subjective Effects: Ethanol potentiates dl-MPH’s stimulant effects, particularly in women, who report stronger subjective responses despite lower d-MPH bioavailability .

Dexmethylphenidate (d-MPH)

  • Metabolic Stability: Pure d-MPH lacks l-MPH, eliminating competitive CES1 inhibition.
  • Delayed Subjective Effects: Ethanol-induced potentiation of d-MPH’s subjective effects (e.g., euphoria) occurs later than with dl-MPH, suggesting distinct pharmacokinetic pathways .
  • Gender Differences: Men exhibit faster d-MPH absorption (Tmax 1.1 hours earlier) and higher partial AUC0.5–2h values compared to women when d-MPH is combined with ethanol .

Pharmacokinetic and Pharmacodynamic Data

Table 1: Key Parameters of L-Ethylphenidate and Comparators

Compound Cmax (ng/ml) Tmax (h) AUC (ng·h/ml) Pharmacological Activity
This compound 0.55–2.7 (men) 1–2 N/A Inactive
D-Ethylphenidate <0.05–0.5 2–3 N/A Stimulant
dl-MPH d-MPH: 15.3–21.5 1.5–2 82.9–105.2 Active (d-isomer)
d-MPH 0.15 mg/kg dose 1.5 (men), 2.6 (women) 14–21% increase with ethanol Active

Notes:

  • Gender Differences : Women exhibit lower d-MPH bioavailability but report stronger subjective effects, suggesting pharmacodynamic sex dimorphisms .

Analytical and Clinical Implications

  • Detection Methods : Chiral LC-MS/MS and SFC-MS/MS are critical for distinguishing ethylphenidate isomers and MPH metabolites in biological matrices .
  • Stability : l-EPH and d-EPH degrade over time, necessitating prompt analysis for forensic or clinical purposes .
  • Therapeutic Monitoring : CES1 polymorphisms (e.g., poor metabolizers) may require individualized dosing to avoid toxicity .

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